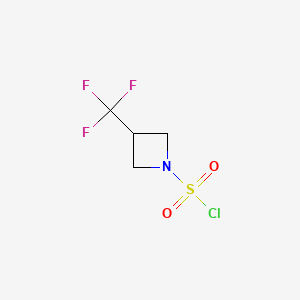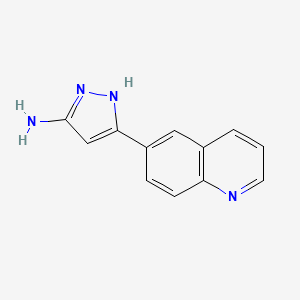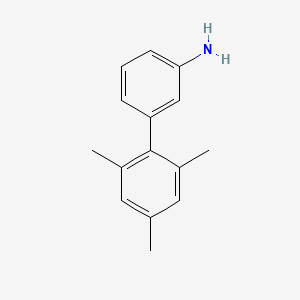
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2S and a molecular weight of 223.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an azetidine ring, which is further connected to a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride typically involves the reaction of azetidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and electrophiles for addition reactions. Major products formed from these reactions include sulfonamide and sulfonate derivatives .
Scientific Research Applications
3-(Trifluoromethyl)azetidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 3-(Trifluoromethyl)azetidine-1-sulfonyl chloride include:
1-Azetidinesulfonyl chloride, 3-fluoro-3-(trifluoromethyl): This compound has a similar structure but with a fluorine atom attached to the azetidine ring.
1-Azetidinesulfonyl chloride, 3-(trifluoromethyl): This compound is structurally similar but lacks the fluorine atom on the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C4H5ClF3NO2S |
|---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H5ClF3NO2S/c5-12(10,11)9-1-3(2-9)4(6,7)8/h3H,1-2H2 |
InChI Key |
GTRKEEPTKFISQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)



![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)








